4-{[(e)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide

Carbonic Anhydrase VII Enzyme Inhibition Stopped-Flow CO2 Hydration Assay

4-{[(E)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide (CAS 5227-20-3; molecular formula C14H11N3O2S; MW 285.32) is a sulfanilamide-derived Schiff base formed by condensation of 4-aminobenzenesulfonamide (sulfanilamide) with 4-cyanobenzaldehyde. This compound belongs to the sulfonamide class of carbonic anhydrase (CA) inhibitors and is distinguished by the electron-withdrawing 4-cyanophenyl substituent on the imine linker.

Molecular Formula C14H11N3O2S
Molecular Weight 285.32 g/mol
Cat. No. B13014203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(e)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide
Molecular FormulaC14H11N3O2S
Molecular Weight285.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)N)C#N
InChIInChI=1S/C14H11N3O2S/c15-9-11-1-3-12(4-2-11)10-17-13-5-7-14(8-6-13)20(16,18)19/h1-8,10H,(H2,16,18,19)
InChIKeyJOAWKSHTFJRTLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(E)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide (CAS 5227-20-3): A Sulfanilamide-Derived Schiff Base for Carbonic Anhydrase Inhibitor Research


4-{[(E)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide (CAS 5227-20-3; molecular formula C14H11N3O2S; MW 285.32) is a sulfanilamide-derived Schiff base formed by condensation of 4-aminobenzenesulfonamide (sulfanilamide) with 4-cyanobenzaldehyde. This compound belongs to the sulfonamide class of carbonic anhydrase (CA) inhibitors and is distinguished by the electron-withdrawing 4-cyanophenyl substituent on the imine linker [1]. The compound has been explicitly studied for isoform-selective CA inhibition, with particular relevance to the tumor-associated isoforms CA IX and CA XII, where the 4-cyanophenyl moiety confers a distinct selectivity profile compared to other aromatic substituents [2]. Its Ki of 6.20 nM against human recombinant cytosolic carbonic anhydrase VII demonstrates nanomolar potency that positions it among high-affinity ligands for this isozyme [3].

Why Generic Sulfonamide CA Inhibitors Cannot Substitute for 4-{[(E)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide in Isoform-Selective Research


Sulfonamide carbonic anhydrase inhibitors are not functionally interchangeable. Classical sulfonamides such as acetazolamide exhibit 17–33-fold lower affinity for membrane-bound CA IV compared to cytosolic isoforms, whereas sulfanilamide-derived Schiff bases, including the 4-cyanophenyl-substituted compound, display equally high affinity for both CA II and CA IV [1]. Furthermore, the specific substituent on the arylidene moiety dictates isoform selectivity: the 4-cyanophenyl group is explicitly identified among the best moieties for achieving CA IX selectivity, in contrast to other substituents such as 2-methoxy-4-nitrophenyl or 2,3,5,6-tetrafluorophenyl, which favor CA XII selectivity [2]. The position of the cyanophenyl substituent is equally critical—the 3-cyanophenyl isomer (compound 7 in De Luca et al. 2024) exhibits a different CA inhibition profile and demonstrates antiproliferative activity against MCF-7 and HCT-116 cell lines at 10 µM, a property not shared by all positional isomers [3]. Substituting the 4-{[(E)-(4-cyanophenyl)methylidene]amino}benzenesulfonamide scaffold with a generic sulfanilamide Schiff base bearing a different aromatic aldehyde will unpredictably alter both potency and isoform selectivity.

Quantitative Differentiation Evidence for 4-{[(E)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide vs. Closest Analogs


CA VII Nanomolar Potency: Direct Ki Comparison vs. Standard Sulfonamide Inhibitors

4-{[(E)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide exhibits a Ki of 6.20 nM against human recombinant cytosolic carbonic anhydrase VII (hCA VII) in a stopped-flow CO2 hydration assay [1]. This potency places it within the low-nanomolar range characteristic of high-affinity CA inhibitors. For context, the standard CA inhibitor acetazolamide typically displays Ki values in the range of 50–300 nM against various CA isoforms, including CA VII [2]. The 4-cyanophenyl substituent, with its electron-withdrawing cyano group, enhances binding through hydrophobic and electrostatic interactions within the CA VII active site, a feature not present in unsubstituted or alkyl-substituted Schiff base analogs [3]. This nanomolar affinity for CA VII is a specific and quantifiable characteristic that distinguishes this compound from generic sulfanilamide derivatives lacking the 4-cyanophenyl moiety.

Carbonic Anhydrase VII Enzyme Inhibition Stopped-Flow CO2 Hydration Assay

CA IX Isoform Selectivity Conferred by the 4-Cyanophenyl Moiety: Rank-Order Comparison Within a Schiff Base Library

In a systematic study of Schiff bases derived from sulfanilamide, 3-fluorosulfanilamide, and 4-(2-aminoethyl)-benzenesulfonamide evaluated against hCA I, II, IX, and XII, the 4-cyanophenyl-substituted compound was identified among the best and most CA IX-selective inhibitors, alongside 4-methylthiophenyl and 4-(2-pyridyl)-phenyl derivatives [1]. The 4-cyanophenyl moiety conferred nanomolar affinity for CA IX while maintaining weaker inhibition of cytosolic CA I and II, a selectivity profile crucial for reducing off-target effects. In contrast, substituents such as 2-methoxy-4-nitrophenyl and 2,3,5,6-tetrafluorophenyl shifted selectivity toward CA XII [1]. This rank-order differentiation within a single experimental series provides direct evidence that the 4-cyanophenyl group is not interchangeable with other electron-withdrawing substituents when tumor-associated CA IX selectivity is the objective. The 4-aminoethyl-benzenesulfonamide scaffold further enhanced the potency of the 4-cyanophenyl derivative relative to the sulfanilamide-derived version, indicating scaffold-dependent potency modulation [1].

Carbonic Anhydrase IX Tumor-Associated Isoforms Isoform Selectivity

Positional Isomer Differentiation: 4-Cyano vs. 3-Cyano Substitution Effects on Biological Profile

The position of the cyano substituent on the benzylidene ring produces distinct biological outcomes. The 4-cyanophenyl derivative (target compound) is characterized by CA IX-selective inhibition with nanomolar affinity [1]. In contrast, the 3-cyanophenyl positional isomer—4-[(3-cyanophenyl)methylidene]aminobenzene-1-sulfonamide—reduced cell viability of breast carcinoma MCF-7 and colon rectal carcinoma HCT-116 human cell lines at a fixed dose of 10 µM, as reported by De Luca et al. (2024) [2]. While the 4-cyano isomer's CA inhibition profile emphasizes isoform selectivity, the 3-cyano isomer demonstrates direct antiproliferative cellular activity. This positional isomerism effect is critical: a procurement choice between the 4-cyano and 3-cyano isomers should be driven by the intended application—CA IX-selective biochemical inhibition versus cellular antiproliferative screening—as the two isomers are not functionally equivalent despite sharing the same molecular formula.

Positional Isomerism Antiproliferative Activity Carbonic Anhydrase IX/XII

Class-Level Evidence: Sulfanilamide Schiff Base Equally High Affinity for CA II and CA IV vs. Classical Sulfonamides

The sulfanilamide Schiff base class, to which 4-{[(E)-(4-cyanophenyl)methylidene]amino}benzenesulfonamide belongs, was the first to demonstrate equally high affinity for both cytosolic CA II and membrane-bound CA IV. Classical sulfonamide CA inhibitors such as acetazolamide are 17–33 times less effective against CA IV compared to CA II [1]. In contrast, the sulfanilamide-derived Schiff bases, including those with substituted arylidene groups, eliminate this affinity gap, achieving comparably potent inhibition of both isozymes. This class-level property is a direct consequence of the Schiff base scaffold, which optimally orients the sulfonamide zinc-binding group relative to the hydrophobic cleft of CA IV. While this evidence is class-level (not specific to the 4-cyanophenyl derivative alone), it establishes that the Schiff base scaffold is a non-negotiable structural requirement for dual CA II/IV inhibition, and the 4-cyanophenyl substituent provides additional CA IX selectivity on top of this foundational class property [2].

Carbonic Anhydrase IV Membrane-Bound Isozymes Sulfanilamide Schiff Bases

Physicochemical Differentiation: Impact of the 4-Cyano Substituent on Electronic and Lipophilic Properties vs. Other Substituents

The 4-cyanophenyl substituent in the target compound imparts a distinct electronic and lipophilic profile compared to other sulfanilamide Schiff base analogs. The computed XLogP3-AA for the compound is 2.2, with a topological polar surface area of 90.7 Ų and 5 hydrogen bond acceptor sites [1]. The cyano group is a strong electron-withdrawing group (Hammett σp = 0.66), which modulates the electron density on the imine nitrogen and the sulfonamide group, influencing zinc coordination within the CA active site. In comparison, analogs with 4-nitro (σp = 0.78), 4-chloro (σp = 0.23), 4-methoxy (σp = -0.27), or unsubstituted phenyl (σp = 0.00) substituents exhibit systematically different electronic profiles [2]. The 4-cyano substituent provides an intermediate electron-withdrawing effect stronger than chloro but weaker than nitro, allowing fine-tuning of CA binding affinity without the metabolic liabilities associated with nitro groups. This electronic differentiation directly impacts inhibitor potency and isoform selectivity, making the 4-cyanophenyl analog a distinct chemical entity for procurement, not a generic substitute for other sulfanilamide Schiff bases.

Physicochemical Properties Structure-Activity Relationship LogP

Procurement-Relevant Application Scenarios for 4-{[(E)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide


CA VII-Focused Neurological Disorder Target Engagement Studies

The Ki of 6.20 nM against human recombinant CA VII [1] supports the use of this compound in biochemical and biophysical studies investigating CA VII inhibition, an isoform expressed in the brain and implicated in epilepsy and neuropathic pain. Researchers should select this compound when nanomolar CA VII potency is required, as its affinity exceeds typical baseline values for acetazolamide by 8–48× [2]. The comnpound can serve as a reference inhibitor for CA VII assay development, crystallography, or competition binding studies where high-affinity engagement of the CA VII active site is necessary.

CA IX-Selective Antitumor Agent Development and Diagnostic Probe Design

The experimental validation of the 4-cyanophenyl moiety as a top-tier CA IX-selective substituent in sulfanilamide Schiff bases [1] makes this compound a rational starting point for medicinal chemistry programs targeting tumor-associated CA IX. CA IX is overexpressed in hypoxic solid tumors and is a validated target for anticancer agents and imaging probes. The compound's selectivity profile (nanomolar CA IX affinity with weaker cytosolic CA I/II inhibition) reduces the risk of off-target effects on ubiquitous CA isoforms, a key requirement for tumor-selective inhibitors and diagnostic tools.

Dual CA II/IV Inhibition for Glaucoma and Ocular Disease Research

The class-level property of sulfanilamide Schiff bases—equally high affinity for CA II and membrane-bound CA IV—distinguishes this scaffold from classical sulfonamides that are 17–33× less potent against CA IV [1]. This makes 4-{[(E)-(4-cyanophenyl)methylidene]amino}benzenesulfonamide suitable for glaucoma research where inhibition of ciliary body CA II and CA IV is required for effective reduction of intraocular pressure. The compound's ability to inhibit both cytosolic and membrane-bound isozymes with comparable potency addresses a limitation of acetazolamide-based therapies, which require higher doses to compensate for poor CA IV affinity.

Structure-Activity Relationship (SAR) Studies on Arylidene Substituent Effects in CA Inhibition

The distinct electronic profile of the 4-cyanophenyl group (Hammett σp = 0.66; XLogP3-AA = 2.2) [1] makes this compound a critical data point in SAR campaigns exploring the effect of electron-withdrawing substituents on CA isoform selectivity. Its intermediate electron-withdrawing character bridges the gap between stronger (4-nitro, σp = 0.78) and weaker (4-chloro, σp = 0.23) substituents [2], enabling correlation of electronic parameters with CA IX/CA XII selectivity ratios. Procurement of this compound is essential for completing a matrix of substituent electronic effects within sulfanilamide Schiff base SAR studies.

Quote Request

Request a Quote for 4-{[(e)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.